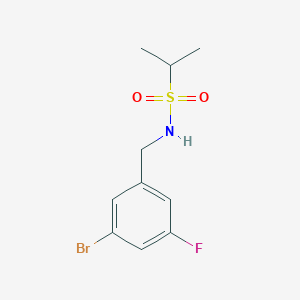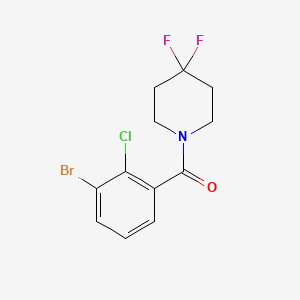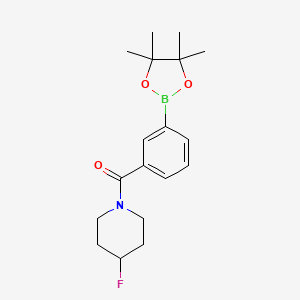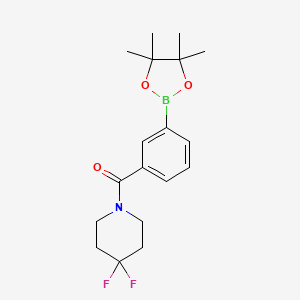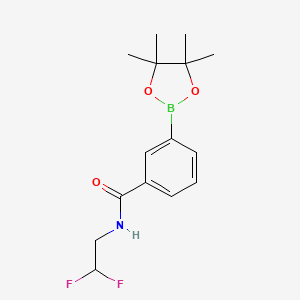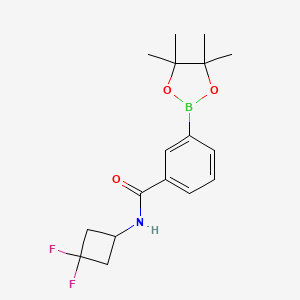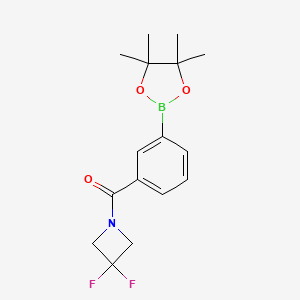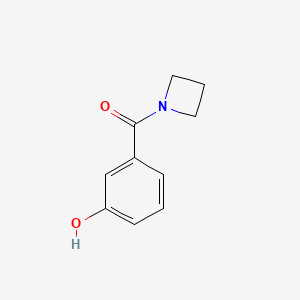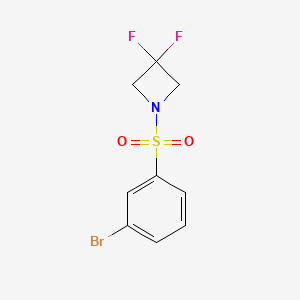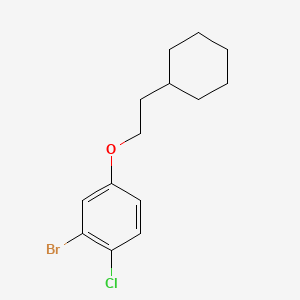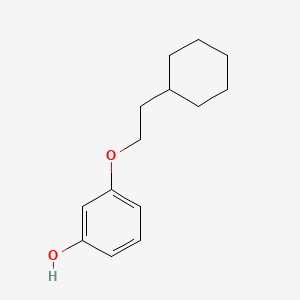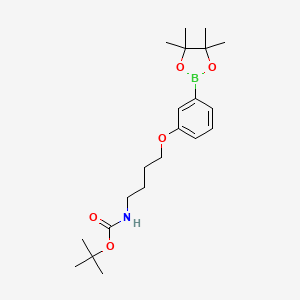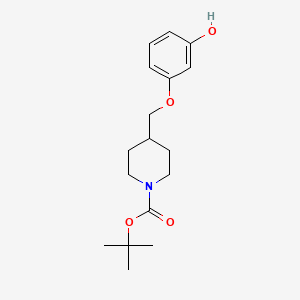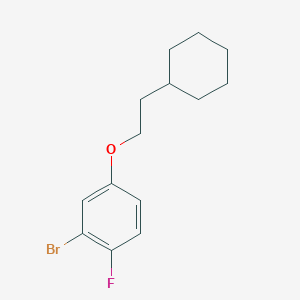
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, and a cyclohexylethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Etherification: The attachment of the cyclohexylethoxy group to the benzene ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Coupling Reactions: Such as Suzuki or Heck coupling, where the compound can form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Usually require palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene has several scientific research applications, including:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Utilized in the creation of novel materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the cyclohexylethoxy group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2-cyclohexylethoxy)aniline hydrochloride
- 2-(2-Bromo-4-sec-butylphenoxy)-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Uniqueness
2-Bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The cyclohexylethoxy group also adds to its distinct structural and functional properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-4-(2-cyclohexylethoxy)-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFO/c15-13-10-12(6-7-14(13)16)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXTFDBJLBUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
